molecular formula C25H22FNO3S2 B2539391 N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide CAS No. 941900-55-6

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2539391
CAS No.: 941900-55-6
M. Wt: 467.57
InChI Key: LISUCORMMGQFCL-UHFFFAOYSA-N
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Description

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide is a synthetic organic compound supplied with a minimum purity of 95%+ . This reagent features a complex structure that incorporates several pharmacologically significant moieties, including a naphthalene group, a thiophene ring, and a fluorinated benzenesulfonyl group . The naphthalene component is a fused polycyclic aromatic system frequently utilized in the synthesis of dyes and synthetic resins, highlighting its utility in materials science and chemical synthesis . The thiophene ring, a five-membered heterocycle containing a sulfur atom, is aromatic and shares similarities with benzene; its reactivity often makes it a key building block in medicinal chemistry and drug development for creating novel molecular entities . Researchers may employ this compound as a critical intermediate in exploring new therapeutic agents or as a tool compound in mechanistic studies. With the molecular formula C25H22FNO3S2 and a molecular weight of 467.57 g/mol , it is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO3S2/c1-17-14-20(11-12-22(17)26)32(29,30)24(23-10-5-13-31-23)16-27-25(28)15-19-8-4-7-18-6-2-3-9-21(18)19/h2-14,24H,15-16H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISUCORMMGQFCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 4-Fluoro-3-methyltoluene

The benzenesulfonyl group is introduced via sulfonation. A modified protocol from involves:

  • Sulfonation : Treating 4-fluoro-3-methyltoluene with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours.
  • Chlorination : Reacting the sulfonic acid with phosphorus pentachloride (PCl₅) in dichloromethane at reflux (40°C) to yield the sulfonyl chloride.

Key Data :

Step Reagents Temperature Yield
1 ClSO₃H 0–5°C 85%
2 PCl₅ 40°C 78%

Preparation of 2-(Thiophen-2-yl)ethylamine (Intermediate B)

Gabriel Synthesis with Thiophene

A thiophene-containing ethylamine is synthesized via the Gabriel method:

  • Alkylation : React thiophen-2-ylmethanol with phthalimide potassium salt in DMF using 1,2-dibromoethane.
  • Deprotection : Treat the phthalimide intermediate with hydrazine hydrate in ethanol at 80°C.

Reaction Conditions :

  • Solvent: DMF
  • Base: K₂CO₃
  • Time: 12 hours
  • Yield: 68%

Synthesis of 2-(Naphthalen-1-yl)acetyl Chloride (Intermediate C)

Acylation of Naphthalene

Activation of the carboxylic acid follows protocols from:

  • Carboxylic Acid Formation : Friedel-Crafts acylation of naphthalene with chloroacetyl chloride in AlCl₃.
  • Chlorination : Treat 2-(naphthalen-1-yl)acetic acid with thionyl chloride (SOCl₂) at reflux (70°C) for 3 hours.

Characterization :

  • ¹H NMR (CDCl₃): δ 8.21 (d, J = 8.1 Hz, 1H), 7.85–7.45 (m, 6H), 4.12 (s, 2H).

Final Coupling Reactions

Sulfonylation of Ethylamine Backbone

Intermediate B is sulfonylated with Intermediate A:

  • Reagents : Intermediate A (1.2 eq), pyridine (base), dichloromethane (solvent)
  • Conditions : 0°C → room temperature, 8 hours.

Yield : 72%

Acylation with Naphthalene Derivative

The sulfonamide product is acylated with Intermediate C:

  • Reagents : Intermediate C (1.1 eq), triethylamine (1.5 eq), THF.
  • Conditions : Room temperature, 12 hours.

Workup :

  • Quench with ice water
  • Extract with ethyl acetate
  • Purify via silica gel chromatography (hexane:EtOAc = 3:1)

Yield : 65%

Optimization and Challenges

Stereochemical Control

The ethylamine backbone’s stereochemistry is influenced by:

  • Solvent Polarity : Higher polarity (e.g., DMF) favors trans isomerism.
  • Temperature : Low temperatures (0°C) reduce epimerization.

Purification Challenges

  • Byproducts : Unreacted sulfonyl chloride and acyl chloride require multiple aqueous washes.
  • Chromatography : Gradient elution (5% → 30% EtOAc in hexane) resolves acetamide derivatives.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.15 (s, 1H, NH), 7.98–7.22 (m, 11H, Ar-H), 4.35 (t, J = 6.7 Hz, 2H), 3.02 (s, 3H, CH₃).
  • FT-IR : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile:H₂O = 70:30).

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The 4-fluoro-3-methylbenzenesulfonyl group participates in nucleophilic substitution and hydrolysis reactions. For example:

  • Hydrolysis under basic conditions : The sulfonamide bond can cleave in the presence of strong bases (e.g., NaOH), yielding sulfonic acid and amine intermediates .

  • Electrophilic substitution : The electron-withdrawing sulfonyl group directs electrophiles to the para position of the benzene ring, enabling halogenation or nitration .

Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsProduct(s)Yield (%)Reference
Alkaline hydrolysis2M NaOH, reflux, 4 h4-fluoro-3-methylbenzenesulfonic acid78
BrominationBr₂, FeBr₃, 80°C, 2 h4-bromo-3-methylbenzenesulfonyl derivative65

Acetamide Functionalization

The naphthalen-1-yl acetamide group undergoes:

  • Hydrolysis : Acidic or basic conditions hydrolyze the acetamide to 2-(naphthalen-1-yl)acetic acid .

  • Condensation reactions : Reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases under anhydrous conditions .

Key Data

  • Hydrolysis (HCl, 6M, 100°C, 3 h): 92% conversion to carboxylic acid .

  • Schiff base formation (benzaldehyde, ethanol, 12 h): 85% yield of imine product .

Thiophene Ring Transformations

The thiophen-2-yl group exhibits reactivity typical of heteroaromatic systems:

  • Electrophilic substitution : Sulfonation or Friedel-Crafts alkylation occurs at the 5-position of the thiophene ring .

  • Oxidation : Treatment with H₂O₂/CH₃COOH oxidizes the thiophene to a sulfoxide or sulfone .

Example Reaction Pathway

  • Sulfonation :

    • Reagents: SO₃, DCM, 0°C → 25°C, 6 h

    • Product: 5-sulfo-thiophen-2-yl derivative (Yield: 70%) .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

  • Suzuki coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) to form biaryl derivatives .

  • Buchwald-Hartwig amination : Forms C–N bonds with primary amines under catalytic conditions .

Optimized Conditions for Suzuki Coupling

CatalystBaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃DMF/H₂O1001288

Thermal Stability and Rearrangements

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, forming polycyclic aromatic hydrocarbons via retro-Diels-Alder pathways .

Biological Activity-Driven Modifications

Though not directly tested on this compound, structurally related sulfonamide-acetamide hybrids show:

  • Enzyme inhibition : Interactions with cyclooxygenase-2 (COX-2) via hydrogen bonding to sulfonyl oxygen atoms.

  • Anticancer activity : Apoptosis induction in vitro via caspase-3 activation.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound may exhibit significant antimicrobial properties. The presence of the fluorinated benzene group can enhance the compound's ability to interact with bacterial cell membranes, potentially leading to effective inhibition of bacterial growth.

Data Table: Antimicrobial Activity

Target PathogenMinimum Inhibitory Concentration (MIC, μg/mL)Notes
Staphylococcus aureus0.22 - 0.25Synergistic effects noted
Staphylococcus epidermidis0.22 - 0.25Effective against biofilm formation

Antitumor Activity

The compound's structure suggests potential antitumor activity, particularly against various cancer cell lines. Modifications in the phenyl and thiophene groups can enhance cytotoxic effects.

Data Table: Antitumor Activity

Cell LineIC50 (μM)Notes
HT29 (Colon Cancer)< 1.98Significant growth inhibition
Jurkat T Cells< 1.61Enhanced by electron-donating groups

Antimicrobial Evaluation

In vitro studies on similar compounds have demonstrated their ability to inhibit biofilm formation in bacterial cultures, indicating that certain structural features contribute to enhanced antibacterial activity.

Cytotoxicity Assays

Studies evaluating the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells revealed that the presence of electron-donating groups is critical for enhancing cytotoxicity. This suggests that the structural components of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide could similarly influence its antitumor properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and related molecules from the literature:

Compound Name & Source Key Structural Features Biological/Functional Relevance
Target Compound Naphthalen-1-yl, thiophen-2-yl, 4-fluoro-3-methylbenzenesulfonyl Hypothesized enhanced receptor affinity due to sulfonyl group
N-(4-Bromophenyl)-2-(thiophen-2-yl)acetamide Bromophenyl, thiophen-2-yl Demonstrated antimycobacterial activity
2-(Naphthalen-1-yloxy)-N-[4-(thiazol-2-ylsulfamoyl)phenyl]acetamide Naphthalen-1-yloxy, thiazole sulfonamide Sulfamoyl group may confer antimicrobial properties
N-(1-Naphthyl)-2-((4-allyl-5-(thiophen-2-yl)-1,2,4-triazol-3-yl)thio)acetamide Triazole, thiophen-2-yl, allyl chain Potential kinase inhibition due to triazole moiety
N-Methyl-2-(4-(3-methylbenzoyl)piperazin-1-yl)-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)acetamide Piperazine, benzoyl, naphthalen-1-yloxy Designed for CNS targeting (derived from duloxetine)
Key Observations:

Sulfonyl vs. Sulfamoyl Groups: The target’s 4-fluoro-3-methylbenzenesulfonyl group differs from the thiazole sulfonamide in or the sulfamoyl group in . Sulfonyl groups are known to improve metabolic stability and bioavailability compared to sulfonamides .

Naphthalene Substitution : Unlike the naphthalen-1-yloxy group in and , the target compound directly links naphthalene via an acetamide, which may influence lipophilicity and π-π stacking interactions.

Thiophene Derivatives : The presence of thiophen-2-yl is common in antimycobacterial agents (e.g., ), but its combination with a sulfonyl group in the target compound could modulate selectivity or potency.

Physicochemical Properties

  • Solubility : The sulfonyl group may enhance water solubility compared to naphthalen-1-yloxy or allyl-substituted analogues .
  • Stability: Fluorine substitution on the benzene ring could reduce oxidative metabolism, extending half-life relative to non-fluorinated compounds .

Biological Activity

N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide, also referred to by its chemical identifier MFCD09236304, is a synthetic compound that exhibits a range of biological activities. This article explores its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound has the following molecular structure:

  • Molecular Formula : C15H16FNO3S2
  • Molecular Weight : 367.458 g/mol
  • IUPAC Name : N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]acetamide

The structural formula highlights the presence of a sulfonamide group, a thiophene ring, and an acetamide moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various cellular processes. The sulfonamide group is known for its role in enzyme inhibition, while the naphthalene and thiophene components may enhance binding affinity and specificity.

Antimicrobial Properties

Recent studies have indicated that derivatives of naphthoquinones, closely related to this compound, exhibit significant antimicrobial activity. For instance, certain naphthoquinone derivatives have demonstrated effectiveness against various bacterial strains and fungi, suggesting that similar mechanisms may be at play for this compound .

Antitumor Activity

Research has shown that compounds containing naphthalene and thiophene moieties can inhibit cancer cell proliferation. In vitro studies have demonstrated that modifications in the structure of naphthoquinones lead to enhanced cytotoxicity against cancer cell lines such as colon adenocarcinoma and breast ductal carcinoma . The specific compound under discussion may similarly exhibit antitumor properties due to its structural characteristics.

Anti-inflammatory Effects

Naphthoquinone derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines like interleukin-1β. This suggests that this compound could potentially modulate inflammatory pathways through similar mechanisms .

Study 1: Antimicrobial Efficacy

A study conducted on a series of naphthoquinone derivatives revealed that compounds with structural similarities to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell wall synthesis was highlighted as a key mechanism .

Study 2: Cytotoxicity in Cancer Cells

In another investigation focused on the cytotoxic effects of naphthalene-based compounds, it was found that certain derivatives led to cell cycle arrest in cancer cells. The study measured IC50 values indicating potent growth inhibition at low concentrations (around 10 µM), suggesting potential therapeutic applications for this compound in oncology .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialInhibition of cell wall synthesis
AntitumorInduction of cell cycle arrest
Anti-inflammatoryInhibition of IL-1β production

Q & A

Q. What are the critical steps in synthesizing N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation of the thiophene-ethylamine intermediate, followed by coupling with naphthalene acetamide. Key considerations include:

  • Sulfonylation Optimization : Use anhydrous conditions (e.g., dry DCM) and catalysts like triethylamine to enhance sulfonyl group attachment .
  • Purification : Recrystallization with methanol or ethyl acetate improves purity (>95%) .
  • Yield Improvement : Stepwise temperature control (e.g., reflux at 100°C for 4 hours) and stoichiometric balancing of reagents (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm structural integrity, particularly for sulfonyl, thiophene, and naphthalene moieties .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 495.6 g/mol for analogous compounds) .
  • Fluorometric Analysis : Spectrofluorometry (excitation/emission at 280/340 nm) detects aromatic π-π* transitions .

Q. How can researchers assess the purity of this compound for biological assays?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 70:30 to 95:5 over 20 minutes) and UV detection at 254 nm .
  • Melting Point Analysis : Compare observed values (e.g., 160–165°C) to literature data .

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional structure of this compound?

Methodological Answer:

  • Crystal Growth : Slow evaporation of a saturated DMSO/ethanol solution at 25°C produces diffraction-quality crystals .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures with SHELXL-97. Key parameters include R-factor <0.05 and mean C-C bond length accuracy (±0.004 Å) .

Q. What strategies address contradictions in reported biological activities of structurally similar compounds?

Methodological Answer:

  • Comparative Assays : Test activity against multiple cell lines (e.g., MCF-7 for anticancer, RAW264.7 for anti-inflammatory) under standardized conditions (e.g., 48-hour incubation) .
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like COX-2 or EGFR .

Q. How can researchers investigate the compound’s interaction with enzymes or receptors?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a CM5 chip and measure binding kinetics (KD values) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Q. What experimental designs are suitable for evaluating stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, followed by HPLC analysis to detect degradation products .
  • Metabolic Stability : Use liver microsomes (human or rat) with NADPH cofactor to assess CYP450-mediated oxidation .

Q. How can comparative studies with structural analogs refine structure-activity relationships (SAR)?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace naphthalene with benzofuran) and test bioactivity .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

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